Smancs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMANCS is a polymer conjugated derivative of neocarzinostatin, an anticancer protein. It is prepared by cross-linking neocarzinostatin with two chains of poly(styrene-co-maleic acid half-butylate). This compound exhibits a molecular weight of approximately 16,000 and is known for its hydrophobic properties, which allow it to be formulated with Lipiodol, a lipid contrast agent . This compound has shown significant efficacy in targeting tumor tissues, making it a valuable tool in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: SMANCS is synthesized by conjugating neocarzinostatin with poly(styrene-co-maleic acid half-butylate). The conjugation occurs at the N-terminal alanine and lysine 20 of neocarzinostatin . The reaction conditions involve the use of specific solvents and catalysts to facilitate the cross-linking process.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the polymer and its subsequent conjugation with neocarzinostatin. The process is optimized to ensure high yield and purity of the final product. The formulation with Lipiodol is also a critical step, as it enhances the compound’s hydrophobicity and tumor-targeting capabilities .
Chemical Reactions Analysis
Types of Reactions: SMANCS undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in targeting tumor cells.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The conditions are carefully controlled to ensure the desired chemical transformations occur without compromising the compound’s integrity.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced stability and efficacy. These modifications are crucial for its application in cancer treatment .
Scientific Research Applications
SMANCS has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polymer-drug conjugates. In biology, it serves as a tool for understanding the mechanisms of drug delivery and tumor targeting. In medicine, this compound is primarily used in the treatment of hepatocellular carcinoma and other solid tumors . Its ability to selectively accumulate in tumor tissues makes it a valuable asset in cancer therapy. In industry, this compound is utilized in the development of new drug delivery systems and formulations .
Mechanism of Action
The mechanism of action of SMANCS involves the enhanced permeability and retention (EPR) effect. This effect allows this compound to selectively accumulate in tumor tissues due to their high vascular density and defective anatomical architecture . The compound is internalized into tumor cells, where it cleaves DNA and induces cell death. The production of interferon-γ (IFN-γ) and activation of macrophages and cytotoxic T lymphocytes further enhance its antitumor effects .
Comparison with Similar Compounds
- Neocarzinostatin (NCS)
- Poly(styrene-co-maleic acid) (SMA)
- Lipiodol
Comparison: SMANCS is unique in its ability to combine the properties of neocarzinostatin and poly(styrene-co-maleic acid) to achieve targeted tumor therapy. Unlike neocarzinostatin, which is rapidly inactivated in the serum, this compound exhibits increased stability and reduced immunogenicity . The conjugation with poly(styrene-co-maleic acid) enhances its hydrophobicity, allowing for effective formulation with Lipiodol and improved tumor targeting . This combination of properties makes this compound a superior option for cancer treatment compared to its individual components.
Properties
Molecular Formula |
C36H35NO11 |
---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
[(4S,6R,12R)-11-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3/t19-,25-,26-,27+,29+,30+,31-,32?,34-,36+/m1/s1 |
InChI Key |
FYQZGCBXYVWXSP-OTWPCVNDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC2[C@@H](C=C3C2=CC#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.